

Fumitremorgin C: A Mycotoxin from *Aspergillus fumigatus* with Potent Bioactivity

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Compound of Interest

Compound Name: *Fumitremorgin C*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fumitremorgin C (FTC) is a potent, tremorgenic mycotoxin produced by the ubiquitous fungus *Aspergillus fumigatus*. Initially recognized for its neurotoxic properties, FTC has garnered significant scientific interest as a highly specific and potent inhibitor of the ATP-binding cassette (ABC) transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP). This inhibition effectively reverses multidrug resistance (MDR) in cancer cells, making FTC a valuable pharmacological tool and a lead compound for the development of chemosensitizing agents. This technical guide provides a comprehensive overview of **Fumitremorgin C**, encompassing its chemical properties, biosynthesis, mechanism of action, and toxicological profile. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in oncology and related fields.

Introduction

Aspergillus fumigatus is a common opportunistic fungal pathogen responsible for a variety of human diseases, collectively known as aspergillosis. Beyond its pathogenic role, this fungus produces a diverse array of secondary metabolites, including the mycotoxin **Fumitremorgin C**. [1] FTC belongs to the indole-diterpene alkaloid class of compounds and is characterized by its complex heterocyclic structure.[2] While its tremorgenic effects have been a subject of toxicological concern, the discovery of its potent and selective inhibition of the ABCG2 transporter has opened new avenues for its application in cancer research and therapy.[3][4]

ABCG2 is a key transporter protein that contributes to the efflux of a wide range of xenobiotics, including many anticancer drugs, from cells. Its overexpression in cancer cells is a significant mechanism of multidrug resistance, limiting the efficacy of chemotherapy.[4][5] **Fumitremorgin C**'s ability to block this transporter restores the intracellular concentration and cytotoxic efficacy of these drugs.[3][5] This guide will delve into the technical details of **Fumitremorgin C**, providing a foundational resource for its study and potential therapeutic application.

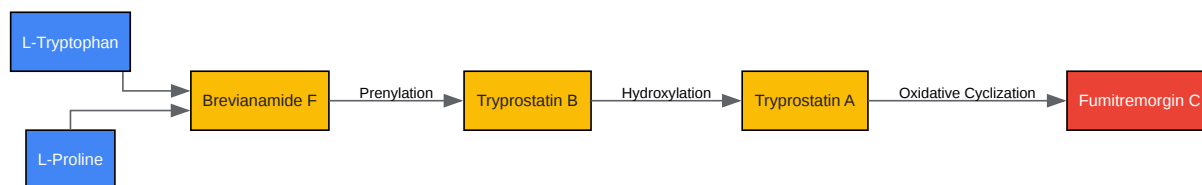
Chemical and Physical Properties

Fumitremorgin C is an organic heteropentacyclic compound with a molecular formula of $C_{22}H_{25}N_3O_3$ and a molecular weight of 379.45 g/mol .[6] It is characterized by an indolyldiketopiperazinyl structure.[6]

Property	Value	Reference
Molecular Formula	$C_{22}H_{25}N_3O_3$	[6]
Molecular Weight	379.45 g/mol	[6]
CAS Number	118974-02-0	[6]
Appearance	Tan Lyophilisate	[6]
Solubility	Soluble in DMSO, methanol, acetone, DMF, or chloroform. Poor water solubility.	[7]
Storage	Store at -20°C. Stock solutions are stable for up to 3 months at -20°C.	[6]

Biosynthesis in *Aspergillus fumigatus*

The biosynthesis of **Fumitremorgin C** in *Aspergillus fumigatus* is a complex process involving a dedicated gene cluster. The pathway begins with the condensation of L-tryptophan and L-proline to form the precursor brevianamide F. This initial step is catalyzed by a non-ribosomal peptide synthetase. A series of subsequent enzymatic reactions, including prenylation and oxidative cyclizations, leads to the final structure of **Fumitremorgin C**.



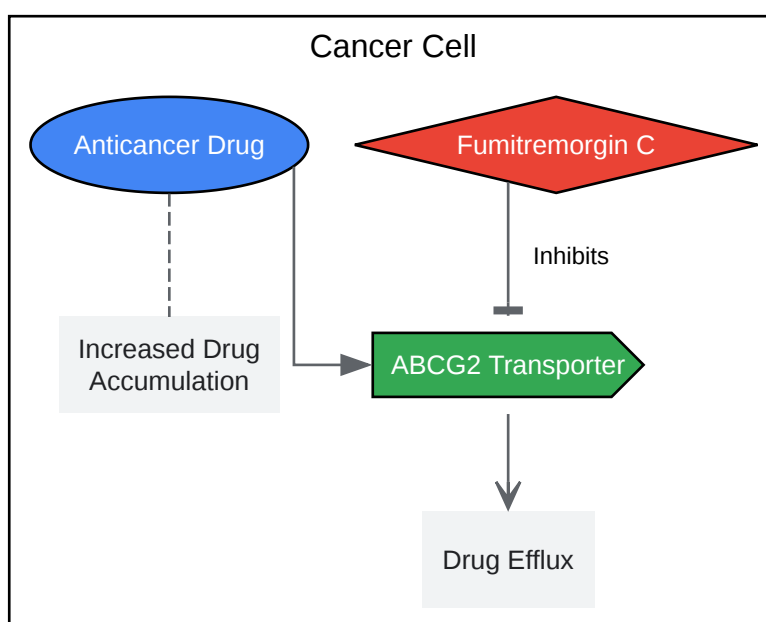
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Figure 1. Simplified biosynthetic pathway of **Fumitremorgin C**.

Mechanism of Action

Inhibition of ABCG2/BCRP

The primary and most studied mechanism of action of **Fumitremorgin C** is its potent and specific inhibition of the ABCG2/BCRP transporter.[3][4] ABCG2 is an efflux pump that utilizes ATP hydrolysis to transport a wide variety of substrates out of the cell. By inhibiting ABCG2, **Fumitremorgin C** prevents the efflux of co-administered anticancer drugs, thereby increasing their intracellular concentration and enhancing their cytotoxic effects.[5] It is important to note that **Fumitremorgin C** does not significantly inhibit other major MDR transporters like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein (MRP).[5]



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Figure 2. Mechanism of **Fumitremorgin C**-mediated inhibition of ABCG2.

Modulation of SIRT1/NF- κ B/MAPK Signaling Pathway

Recent studies have revealed that **Fumitremorgin C** can also modulate intracellular signaling pathways. In chondrocytes, **Fumitremorgin C** has been shown to alleviate advanced glycation end products (AGE)-induced inflammation and degradation of extracellular matrix components like collagen II and aggrecan. This protective effect is mediated through the upregulation of Sirtuin-1 (SIRT1) and subsequent inhibition of the NF- κ B and MAPK signaling pathways.[8] This finding suggests that **Fumitremorgin C** may have therapeutic potential beyond its role as a chemosensitizer, possibly in inflammatory conditions like osteoarthritis.[8]

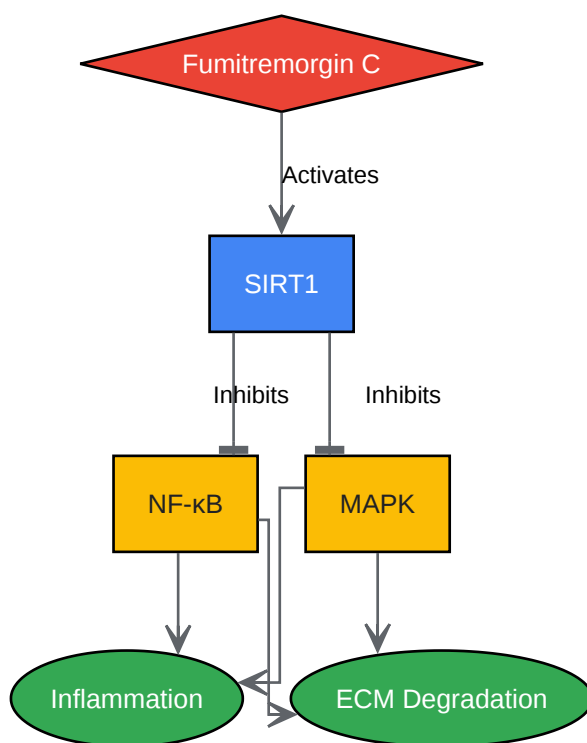
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Figure 3. **Fumitremorgin C** modulation of the SIRT1/NF- κ B/MAPK pathway.

Quantitative Data

In Vitro Efficacy: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell Line	Assay Description	IC ₅₀ Value (μM)	Reference
HEK293 (human ABCG2 transfected)	Potentialiation of mitoxantrone cytotoxicity	0.82 (nM)	[9]
K562	Cytotoxicity	41	[9]
NCI-H460	Potentialiation of mitoxantrone antiproliferative activity	0.148	[9]

Reversal of Multidrug Resistance

The efficacy of **Fumitremorgin C** in reversing MDR is often quantified as the fold-reversal, which is the ratio of the IC₅₀ of a cytotoxic drug in the absence and presence of the inhibitor.

Cell Line	Drug	Fold Reversal	FTC Concentration (μM)	Reference
MCF-7/mtxR	Mitoxantrone	114	Not Specified	
MCF-7/mtxR	Doxorubicin	3	Not Specified	
S1M1-3.2	Mitoxantrone	93	5	
S1M1-3.2	Doxorubicin	26	5	
S1M1-3.2	Topotecan	24	5	
MCF-7 (vector-transfected)	Mitoxantrone	2.5 - 5.6	Not Specified	
MCF-7 (vector-transfected)	Topotecan	2.5 - 5.6	Not Specified	

Toxicology

Fumitremorgin C is a tremorgenic mycotoxin, and its neurotoxic effects are a significant concern for its clinical development.[9] Administration to mice can induce tremors and convulsions.[2] While a precise LD₅₀ value for **Fumitremorgin C** in mice is not readily available in the reviewed literature, related tremorgenic mycotoxins have been studied. For example, verruculogen has a median tremorgenic dose of 0.92 mg/kg (intraperitoneal) in mice, and penitrem A is even more potent with a median tremorgenic dose of 0.19 mg/kg (intraperitoneal).[8] In contrast, paxilline is significantly less toxic with an LD₅₀ of 150 mg/kg in mice.[8]

It is noteworthy that some synthetic analogues of **Fumitremorgin C**, such as Ko143, have been developed that retain potent BCRP inhibitory activity but exhibit significantly reduced or no in vivo toxicity at effective doses.[2][9]

Experimental Protocols

Cytotoxicity Assay (SRB Assay)

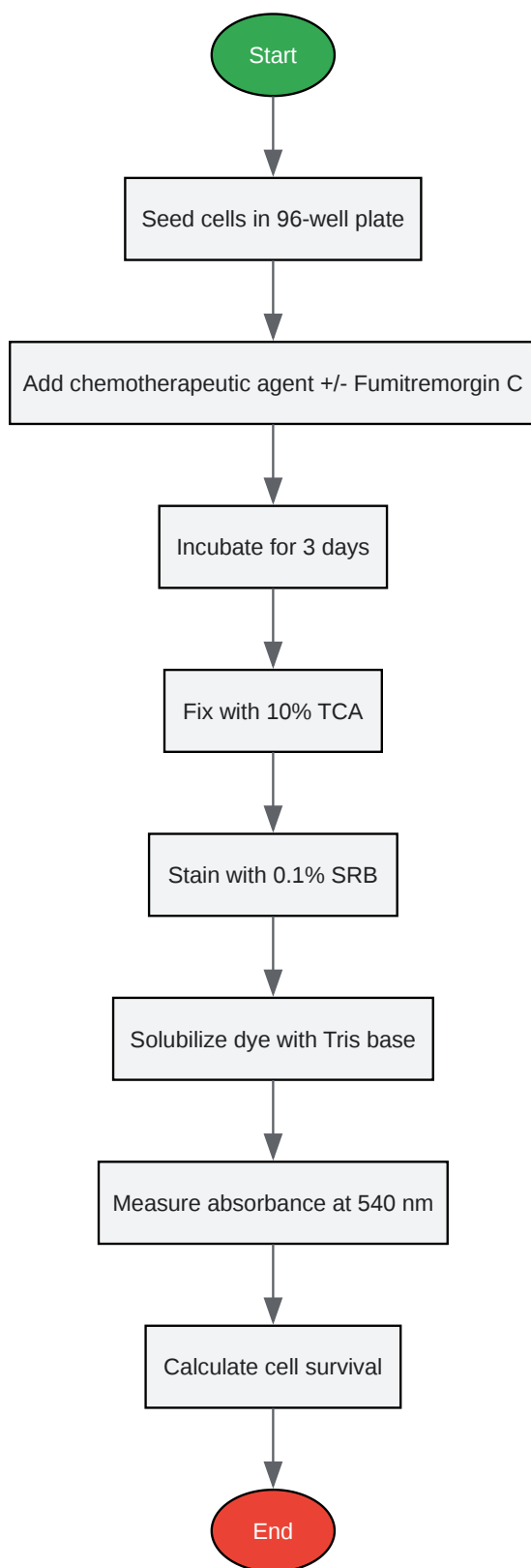
This protocol is used to determine the cytotoxic effects of **Fumitremorgin C** alone or in combination with chemotherapeutic agents.

Materials:

- 96-well plates
- Cell culture medium
- **Fumitremorgin C** stock solution (in DMSO)
- Chemotherapeutic agent
- 10% Trichloroacetic acid (TCA)
- 0.1% Sulforhodamine B (SRB) in 1% acetic acid
- 10 mM Tris base solution
- UV Max spectrophotometer

Procedure:

- Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Treat cells with the desired concentrations of the chemotherapeutic agent with or without varying concentrations of **Fumitremorgin C** (e.g., 0.1 to 80 μ M). Include wells with **Fumitremorgin C** alone as a control.
- Incubate the plates for a 3-day growth period.
- Fix the cells by adding 10% TCA and incubating for 1 hour at 4°C.
- Wash the plates extensively with water and allow them to air dry.
- Stain the cell-associated protein with 0.1% SRB solution for 30 minutes at room temperature.
- Remove the excess SRB by washing the plates with 1% acetic acid.
- Solubilize the bound dye with 10 mM Tris base solution.
- Measure the absorbance at 540 nm using a spectrophotometer.
- Calculate cell survival relative to untreated control wells.



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Figure 4. Workflow for a typical cytotoxicity assay.

BCRP/ABCG2 Inhibition Assay (Bidirectional Transport Assay)

This assay assesses the ability of **Fumitremorgin C** to inhibit the efflux of a known BCRP substrate across a polarized cell monolayer.

Materials:

- Transwell inserts with a permeable membrane
- Polarized cell line expressing BCRP (e.g., MDCKII-BCRP)
- Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES)
- Known BCRP substrate (e.g., estrone-3-sulfate)
- **Fumitremorgin C**
- LC-MS/MS for quantification

Procedure:

- Seed MDCKII-BCRP cells on Transwell inserts and culture until a confluent and polarized monolayer is formed.
- Wash the cell monolayers with transport buffer.
- Add the BCRP substrate to either the apical (A) or basolateral (B) chamber.
- In parallel experiments, pre-incubate the cells with **Fumitremorgin C** (e.g., 5 μ M) in both chambers before adding the substrate.
- At specified time points, collect samples from the receiver chamber (B for A-to-B transport, and A for B-to-A transport).
- Quantify the concentration of the substrate in the samples using LC-MS/MS.
- Calculate the apparent permeability coefficient (P_{app}) for both directions.

- The efflux ratio ($\text{Papp(B-A)} / \text{Papp(A-B)}$) is calculated. A significant reduction in the efflux ratio in the presence of **Fumitremorgin C** indicates inhibition of BCRP.^[1]

Quantitative Analysis of Fumitremorgin C in Biological Samples (HPLC)

This method is for the quantification of **Fumitremorgin C** in plasma and tissue samples.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with UV detection
- C18 Novapak column and C18 pre-column

Sample Preparation:

- Precipitate proteins in plasma or tissue homogenates with acetonitrile.
- Centrifuge to pellet the precipitate.
- Collect the supernatant for analysis.

Chromatographic Conditions:

- Mobile Phase: Isocratic mixture of ammonium acetate and acetonitrile.
- Detection Wavelength: 225 nm for **Fumitremorgin C**.
- Internal Standard: Roquefortine (detection at 312 nm).
- Retention Times: Approximately 9.5 min for **Fumitremorgin C** and 13.0 min for roquefortine.

Quantification:

- Generate a standard curve using known concentrations of **Fumitremorgin C** in the corresponding biological matrix.
- Plasma standard curves can range from 0.03 to 30 µg/ml.

Conclusion

Fumitremorgin C, a mycotoxin from *Aspergillus fumigatus*, has emerged as a molecule of significant interest in biomedical research. Its potent and selective inhibition of the ABCG2 transporter provides a powerful tool to study and overcome multidrug resistance in cancer. While its inherent neurotoxicity has limited its direct clinical application, it serves as a crucial lead compound for the development of safer and more effective BCRP inhibitors. The recent discovery of its ability to modulate the SIRT1/NF- κ B/MAPK signaling pathway further expands its potential therapeutic applications into inflammatory diseases. This technical guide has consolidated the current knowledge on **Fumitremorgin C**, providing researchers and drug development professionals with a comprehensive resource to guide future investigations into this fascinating mycotoxin. Continued research into its analogues and diverse biological activities holds promise for the development of novel therapeutic strategies.

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